4-(azidomethyl)-N-hydroxybenzenecarboximidamide
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Overview
Description
4-(azidomethyl)-N-hydroxybenzenecarboximidamide is a chemical compound characterized by the presence of an azidomethyl group attached to a benzene ring, which also contains a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide typically involves the introduction of the azidomethyl group to the benzene ring. One common method is the reaction of a benzene derivative with sodium azide under suitable conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the azidation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)-N-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction of the azide group can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitrobenzene derivatives, amines, and various substituted benzene compounds, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
4-(azidomethyl)-N-hydroxybenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-N-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The azide group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions can result in the modulation of enzyme activity, alteration of cellular pathways, and other biological responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azidomethyl-substituted benzene derivatives such as:
- 4-(azidomethyl)-[1,1’-biphenyl]-2-yl]-1H-tetrazole
- 4-(azidomethyl)-2-carboxylic acid
- 4-(azidomethyl)-[1,1’-biphenyl]-2-carbonitrile .
Uniqueness
4-(azidomethyl)-N-hydroxybenzenecarboximidamide is unique due to the presence of both the azidomethyl and carboximidamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
4-(azidomethyl)-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-8(12-14)7-3-1-6(2-4-7)5-11-13-10/h1-4,14H,5H2,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWFSUCIQWFXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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